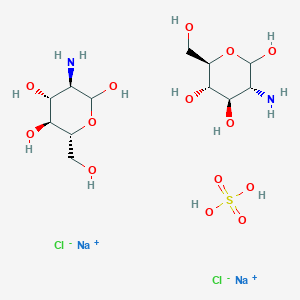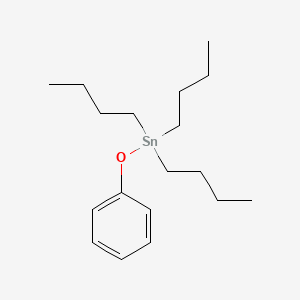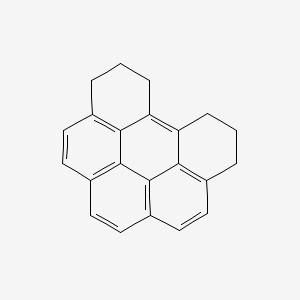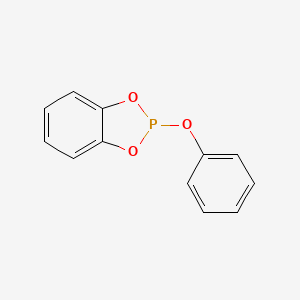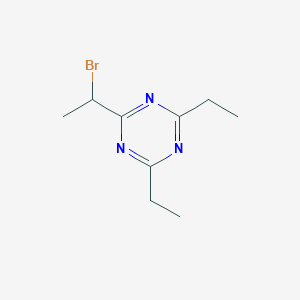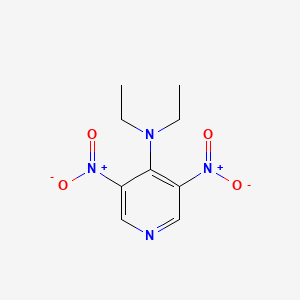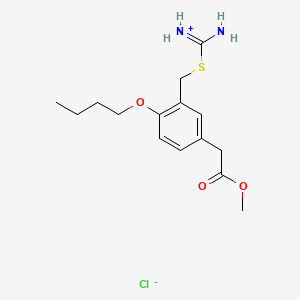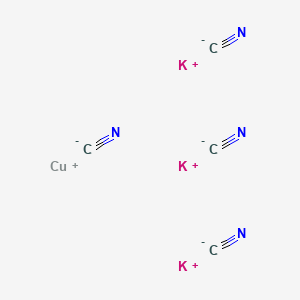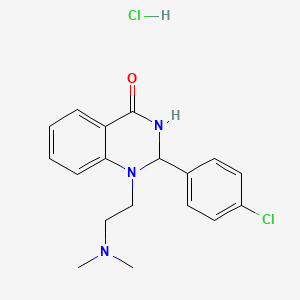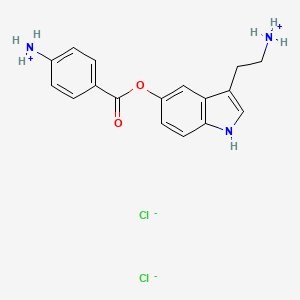
3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride: is a complex organic compound with the molecular formula C17H19Cl2N3O2 and a molecular weight of 368.29 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound, and is known for its significant biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride typically involves multiple steps. One common method includes the reaction of indole with chloroacetic acid in the presence of sodium hydroxide to form 2-(chloroacetic)indole. This intermediate is then reacted with ammonia to yield 3-(2-aminoethyl)indol-5-ol .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: This compound is significant in biological research due to its structural similarity to serotonin, a neurotransmitter. It is used in studies related to neurotransmission, receptor binding, and signal transduction .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antidepressant, anxiolytic, and antipsychotic properties. It is also investigated for its role in treating various neurological disorders .
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs and other biologically active compounds .
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride involves its interaction with specific molecular targets, primarily serotonin receptors. By binding to these receptors, it modulates neurotransmitter release and signal transduction pathways, influencing various physiological and psychological processes . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular responses and overall biological activity .
Comparación Con Compuestos Similares
Serotonin (5-Hydroxytryptamine): A naturally occurring neurotransmitter with a similar indole structure.
Tryptophan: An essential amino acid and precursor to serotonin.
Psilocin: A psychedelic compound with structural similarities to serotonin.
Uniqueness: 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride is unique due to its specific chemical structure, which combines the indole nucleus with an aminoethyl side chain and a p-aminobenzoate ester. This unique structure imparts distinct pharmacological properties, making it valuable for various scientific and medical applications .
Propiedades
Número CAS |
19616-00-3 |
|---|---|
Fórmula molecular |
C17H19Cl2N3O2 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
2-[5-(4-azaniumylbenzoyl)oxy-1H-indol-3-yl]ethylazanium;dichloride |
InChI |
InChI=1S/C17H17N3O2.2ClH/c18-8-7-12-10-20-16-6-5-14(9-15(12)16)22-17(21)11-1-3-13(19)4-2-11;;/h1-6,9-10,20H,7-8,18-19H2;2*1H |
Clave InChI |
CFUGNOCPWVNJKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)NC=C3CC[NH3+])[NH3+].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



